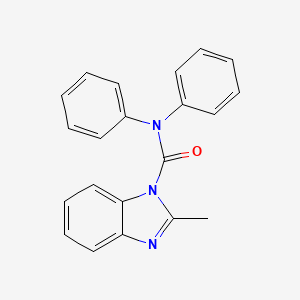

2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide, also known as DMBC, is a synthetic compound that has been widely studied for its potential applications in scientific research. It belongs to the family of benzimidazole derivatives and has been shown to possess a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in the cell. Additionally, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.

Biochemical and Physiological Effects:

2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Furthermore, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. Furthermore, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to possess a range of interesting biochemical and physiological effects, making it a potentially useful tool for studying a variety of biological processes. However, there are also limitations to the use of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain contexts. Additionally, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which could be used as anti-cancer agents. Another area of interest is the development of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide-based fluorescent probes for detecting DNA damage, which could be useful in a variety of contexts. Additionally, further research is needed to understand the mechanism of action of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide and to identify its potential applications in other areas of scientific research.

Synthesis Methods

2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzimidazole with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-methylbenzimidazole with diphenylisocyanate or diphenylurea in the presence of a catalyst such as silver carbonate. The yield of 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide is typically high, and the compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has also been investigated for its potential use as a fluorescent probe for detecting DNA damage and as a photosensitizer for use in photodynamic therapy. Furthermore, 2-methyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide has been shown to inhibit the activity of certain enzymes, making it a potentially useful tool for studying enzyme kinetics.

properties

IUPAC Name |

2-methyl-N,N-diphenylbenzimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-16-22-19-14-8-9-15-20(19)23(16)21(25)24(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXDKBBURNVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)

![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)

![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)

![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)

![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)

![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)